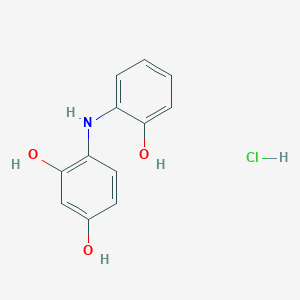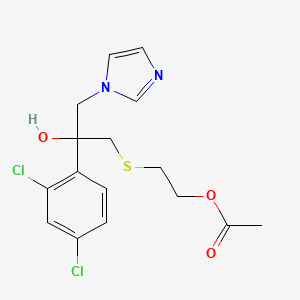![molecular formula C8H9N3 B12932212 5,7-Dimethyl-6H-pyrrolo[3,4-d]pyridazine CAS No. 59718-12-6](/img/structure/B12932212.png)
5,7-Dimethyl-6H-pyrrolo[3,4-d]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dimethyl-6H-pyrrolo[3,4-d]pyridazine is a nitrogen-containing heterocyclic compound that features a fused pyrrole and pyridazine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethyl-6H-pyrrolo[3,4-d]pyridazine typically involves cyclization reactions. One common method includes the reaction of 1,2,3,4-tetrahydro-2-(2-chloroethyl)-5,7-dimethyl-6-phenyl-6H-pyrrolo[3,4-d]pyridazine-1,4-dione with 1-phenylpiperazine in xylene under reflux conditions . The crude product is then filtered and crystallized from ethanol.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5,7-Dimethyl-6H-pyrrolo[3,4-d]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolo[3,4-d]pyridazine oxides, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
5,7-Dimethyl-6H-pyrrolo[3,4-d]pyridazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5,7-Dimethyl-6H-pyrrolo[3,4-d]pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to interact with kinase pathways, which are crucial in cell signaling and cancer progression .
Comparaison Avec Des Composés Similaires
Pyrrolopyrazine Derivatives: These compounds also contain a fused pyrrole and pyrazine ring system and exhibit similar biological activities.
Pyridazine and Pyridazinone Derivatives: These compounds have a pyridazine ring and show a wide range of pharmacological activities.
Uniqueness: 5,7-Dimethyl-6H-pyrrolo[3,4-d]pyridazine is unique due to its specific substitution pattern and the resulting electronic properties. This makes it a valuable scaffold for drug discovery and the development of new materials.
Propriétés
Numéro CAS |
59718-12-6 |
|---|---|
Formule moléculaire |
C8H9N3 |
Poids moléculaire |
147.18 g/mol |
Nom IUPAC |
5,7-dimethyl-6H-pyrrolo[3,4-d]pyridazine |
InChI |
InChI=1S/C8H9N3/c1-5-7-3-9-10-4-8(7)6(2)11-5/h3-4,11H,1-2H3 |
Clé InChI |
VXMULGTZFMKMJG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=NN=CC2=C(N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


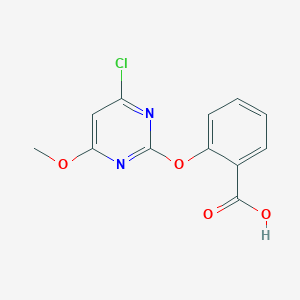

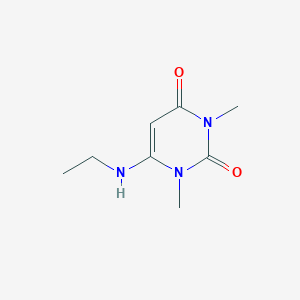
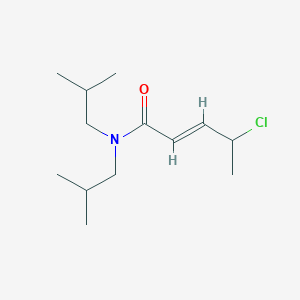
![7-(3,4,5-tridodecoxyphenyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B12932166.png)
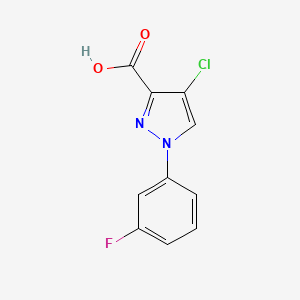
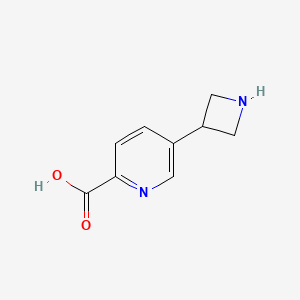
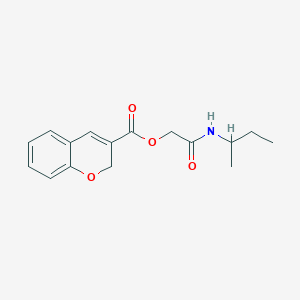

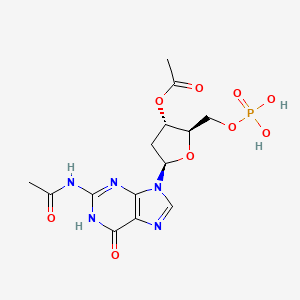

![1-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)-N-methylmethanamine](/img/structure/B12932208.png)
